molecular formula C11H14N2OS B13559833 5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13559833
M. Wt: 222.31 g/mol
InChI Key: USYMMZVDCPIWAW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide in butanol . Another method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5,6-Dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its thieno[2,3-d]pyrimidine core is particularly effective in interacting with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

5,6-dimethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N2OS/c1-5(2)9-12-10(14)8-6(3)7(4)15-11(8)13-9/h5H,1-4H3,(H,12,13,14)

InChI Key

USYMMZVDCPIWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(C)C)C

Origin of Product

United States

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